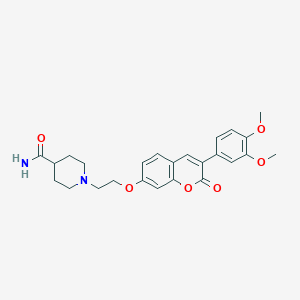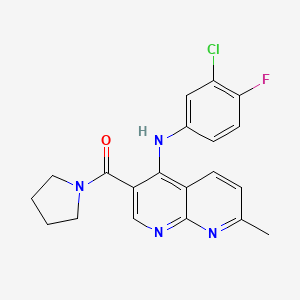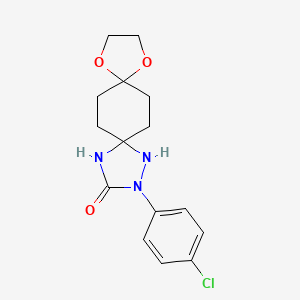![molecular formula C20H16ClNO3S B2725006 4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 339096-13-8](/img/structure/B2725006.png)
4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide” is characterized by the presence of a benzenecarboxamide core, a sulfonyl group attached to a 4-methylphenyl group, and a chlorine atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide” include a molecular weight of 385.86. Other specific properties such as melting point, boiling point, and density are not provided in the retrieved sources.Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : The compound has been synthesized and tested for antimicrobial activity. In one study, novel sulfonamide derivatives, including 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide, were synthesized and evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. These derivatives showed varying degrees of activity, highlighting the compound's potential as a basis for developing new antibacterial agents (Saleem et al., 2018).
Anticancer Applications
- Cytotoxic Activity Against Cancer Cell Lines : Research on phenylaminosulfanyl-1,4-naphthoquinone derivatives, which structurally relate to the query compound, has shown potent cytotoxic activity against various human cancer cell lines. These findings suggest that structurally similar compounds like 4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide could have potential applications in cancer therapy due to their ability to induce apoptosis and cell cycle arrest in cancer cells (Ravichandiran et al., 2019).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Aromatic sulfonamide inhibitors, including derivatives structurally related to the query compound, have been evaluated for their inhibitory effects on various carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentrations, suggesting their potential utility in the development of therapeutic agents targeting carbonic anhydrases involved in various diseases (Supuran et al., 2013).
Synthesis and Characterization
- Novel Sulfonamide Derivatives Synthesis : The compound has been used as a starting material or intermediate in the synthesis of various novel sulfonamide derivatives. These synthesized compounds have been characterized for their structural properties using techniques such as NMR and mass spectrometry, contributing to the development of new materials with potential applications in different fields (Saleem et al., 2018).
Orientations Futures
The future directions for research on “4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide” could involve further exploration of its synthesis processes, chemical reactions, and potential biological activities. Given the interest in compounds with similar structures for their medicinal properties , “4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide” may also hold potential for future drug discovery efforts.
Propriétés
IUPAC Name |
4-chloro-N-[4-(4-methylphenyl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-2-10-18(11-3-14)26(24,25)19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDLBGHLOCUMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2724923.png)
![[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2724925.png)

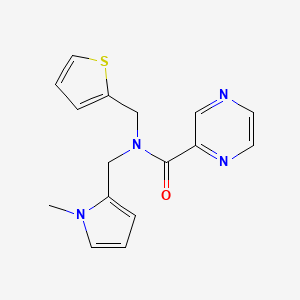
![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)
![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)

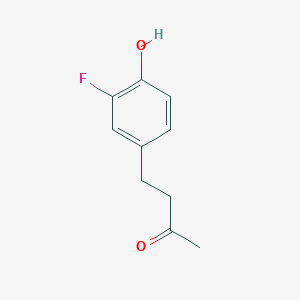
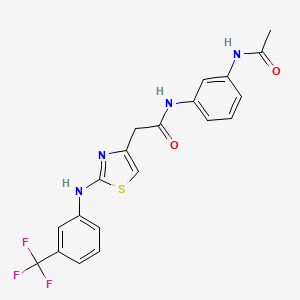

![(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724939.png)
